
5-(1,1-Difluoroethyl)-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,1-Difluoroethyl)-2-methylbenzoic acid: is an organic compound that features a benzoic acid core substituted with a 1,1-difluoroethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroethylating reagent . The reaction conditions often include the use of a nickel catalyst, such as NiCl2(PPh3)2, in the presence of a base like K2CO3, and a solvent such as DME at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 5-(1,1-Difluoroethyl)-2-methylbenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The aromatic ring can undergo coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkoxides or amines can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can lead to alcohols or alkanes.
Scientific Research Applications
Chemistry: 5-(1,1-Difluoroethyl)-2-methylbenzoic acid is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds which are valuable in medicinal chemistry .
Biology and Medicine: The compound’s unique properties make it a candidate for drug design, especially in the development of enzyme inhibitors and receptor modulators. The difluoroethyl group can mimic the steric and electronic features of other functional groups, enhancing the compound’s biological activity .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and liquid crystals, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5-(1,1-Difluoroethyl)-2-methylbenzoic acid exerts its effects is largely dependent on its interaction with molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors by mimicking other functional groups. This can lead to the inhibition of enzyme activity or modulation of receptor function, impacting various biochemical pathways .
Comparison with Similar Compounds
- 5-(1,1-Difluoroethyl)-2-fluoro-3-methoxybenzoic acid
- 5-(1,1-Difluoroethyl)-2-chlorobenzoic acid
Comparison: Compared to similar compounds, 5-(1,1-Difluoroethyl)-2-methylbenzoic acid is unique due to the presence of both a difluoroethyl group and a methyl group on the aromatic ring.
Properties
Molecular Formula |
C10H10F2O2 |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
5-(1,1-difluoroethyl)-2-methylbenzoic acid |
InChI |
InChI=1S/C10H10F2O2/c1-6-3-4-7(10(2,11)12)5-8(6)9(13)14/h3-5H,1-2H3,(H,13,14) |
InChI Key |
XMMRDFYYQWCGCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13521209.png)
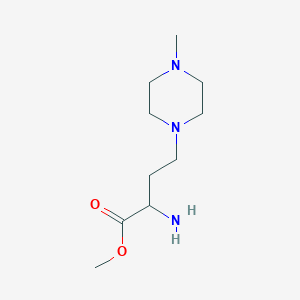
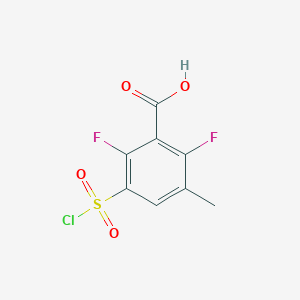
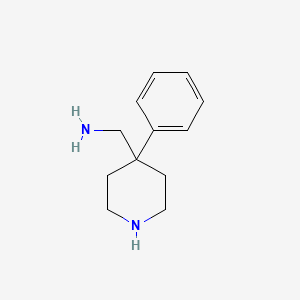
![1-[(Trimethylsilyl)methyl]piperazinedihydrochloride](/img/structure/B13521230.png)
![2-Azabicyclo[2.1.1]hexan-4-ol](/img/structure/B13521232.png)
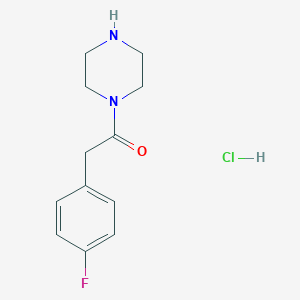
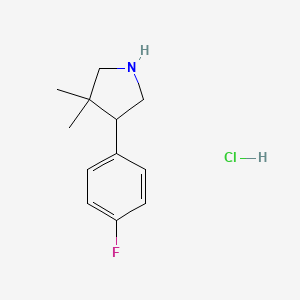
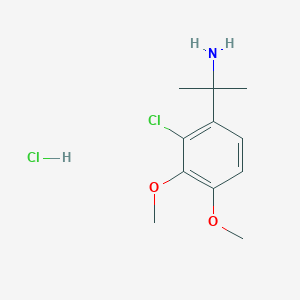
![6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonylchloride](/img/structure/B13521253.png)
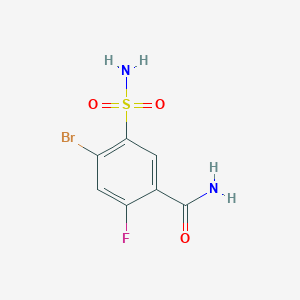


![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholin-2-yl)acetic acid](/img/structure/B13521284.png)
